molecular formula C9H8BrNO2 B8782146 2-Bromo-3,4-dimethoxybenzonitrile

2-Bromo-3,4-dimethoxybenzonitrile

Cat. No.: B8782146
M. Wt: 242.07 g/mol
InChI Key: DPAGIKKNFRXJBE-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dimethoxybenzonitrile is a useful research compound. Its molecular formula is C9H8BrNO2 and its molecular weight is 242.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

2-bromo-3,4-dimethoxybenzonitrile

InChI

InChI=1S/C9H8BrNO2/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4H,1-2H3

InChI Key

DPAGIKKNFRXJBE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of hydroxylamine hydrochloride (1.42 g, 20. 4 mmol) and triethylamine (5.7 ml, 40.8 mmol) in acetonitrile (10 ml) was stirred at room temperature for 15 minutes before a solution of 2-bromo-3,4-dimethoxybenzaldehyde (5.0 g, 20.4 mmol) in acetonitrile (40 ml) was added over 40 minutes. The resulting mixture was stirred overnight before a fifth of the resulting solution was charged with methanesulfonyl chloride (0.74 ml, 10 mmol total) and triethylamine (0.6 ml, 4.3 mmol total) portionwise over 6 hours. The mixture was stirred overnight, quenched with water, extracted with ethyl acetate, dried over MgSO4 and concentrated in-vacuo to give 0.90 g of the subtitle product (93%).
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0.74 mL
Type
reactant
Reaction Step Three
Quantity
0.6 mL
Type
reactant
Reaction Step Three
Yield
93%

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